molecular formula C17H31N3O B7017210 3-(4-Cyclopentylpiperazin-1-yl)-1-propan-2-ylpiperidin-2-one

3-(4-Cyclopentylpiperazin-1-yl)-1-propan-2-ylpiperidin-2-one

Cat. No.: B7017210
M. Wt: 293.4 g/mol
InChI Key: RWJVCLLLQVDWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Cyclopentylpiperazin-1-yl)-1-propan-2-ylpiperidin-2-one is a complex organic compound that features a piperazine ring and a piperidinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclopentylpiperazin-1-yl)-1-propan-2-ylpiperidin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for piperazine derivatives, including this compound, often utilize scalable processes such as the Ugi reaction, ring opening of aziridines, and photocatalytic synthesis . These methods are chosen for their efficiency and ability to produce high yields under mild conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyclopentylpiperazin-1-yl)-1-propan-2-ylpiperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

3-(4-Cyclopentylpiperazin-1-yl)-1-propan-2-ylpiperidin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Cyclopentylpiperazin-1-yl)-1-propan-2-ylpiperidin-2-one is unique due to its specific structural features that confer distinct neuroprotective and neurotrophic effects. Its combination of a piperazine ring and a piperidinone moiety makes it a valuable compound for further research in medicinal chemistry .

Properties

IUPAC Name

3-(4-cyclopentylpiperazin-1-yl)-1-propan-2-ylpiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O/c1-14(2)20-9-5-8-16(17(20)21)19-12-10-18(11-13-19)15-6-3-4-7-15/h14-16H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJVCLLLQVDWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(C1=O)N2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.